molecular formula C6H11BF3KO B1457852 Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate CAS No. 1408168-78-4

Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate

Cat. No.: B1457852
CAS No.: 1408168-78-4
M. Wt: 206.06 g/mol
InChI Key: VTKFXCKAUFVCSH-UHFFFAOYSA-N
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Description

Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate (CAS 1408168-76-2) is an organotrifluoroborate salt with the molecular formula C7H13BF3KO2 and a molecular weight of 236.09 g/mol . This compound is classified as hazardous, with hazard statements including H319 (causes serious eye irritation), H315 (causes skin irritation), H335 (may cause respiratory irritation), and H302 (harmful if swallowed) . Researchers should handle this material with appropriate safety precautions. Organotrifluoroborates like this one are highly valuable in synthetic organic chemistry, particularly as stable intermediates in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in the formation of carbon-carbon bonds, enabling the construction of complex organic molecules for advanced materials and pharmaceutical research. The tetrahydro-2H-pyran (THP) group is a common protecting group for alcohols, and its inclusion in this reagent may offer unique reactivity or serve as a key building block in the synthesis of complex natural products or functional molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;trifluoro(oxan-2-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3O.K/c8-7(9,10)5-6-3-1-2-4-11-6;/h6H,1-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKFXCKAUFVCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CCCCO1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408168-78-4
Record name potassium trifluoro[(oxan-2-yl)methyl]boranuide
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Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Formation of an alkoxyalkylboronate intermediate through catalytic borylation of an alkyl halide or via borylative cyclization of an enyne precursor.
  • Subsequent conversion of the boronate ester to the potassium trifluoroborate salt using potassium hydrogen fluoride (KHF2).

This approach leverages the enhanced stability and ease of handling of trifluoroborate salts compared to boronic acids or esters.

Preparation of Alkoxyalkylboronate Intermediate

2.1 Catalytic Borylation of Alkoxyalkyl Halides

A representative method involves copper(I)-catalyzed borylation of alkoxyethyl bromides using bis(pinacolato)diboron under mild conditions:

  • Reagents: bis(pinacolato)diboron (1.5 equiv), lithium methoxide (2.0 equiv), polystyrene-supported triphenylphosphine (13 mol%), copper(I) iodide (10 mol%).
  • Solvent: Dimethylformamide (DMF), 0.2 M concentration.
  • Conditions: Room temperature, 20 hours under nitrogen atmosphere.
  • Work-up: Dilution with dichloromethane, filtration through Celite, aqueous ammonium chloride extraction, drying, and concentration.

This method yields alkoxyethylboronate esters with good efficiency and functional group tolerance.

2.2 Borylative Cyclization of 1,6-Enynes

An alternative approach utilizes nickel-catalyzed borylative cyclization of activated 1,6-enynes:

  • Catalyst: Ni(cod)2 (10 mol%), with phosphine ligands such as P(n-Pr)3 or P(o-tolyl)3.
  • Reagents: bis(pinacolato)diboron (1.0–2.5 equiv), base such as cesium carbonate or lithium methoxide.
  • Solvent: Toluene/methanol mixture or methanol alone.
  • Conditions: Room temperature, 12–24 hours under nitrogen atmosphere.
  • Purification: Filtration through Celite and silica gel, followed by flash chromatography.

This method provides cyclic alkoxyalkylboronates, which are key intermediates for the trifluoroborate formation.

Conversion to Potassium Trifluoroborate Salt

The critical step involves treating the alkoxyalkylboronate with potassium hydrogen fluoride (KHF2):

  • Procedure: The boronate ester is dissolved in tetrahydrofuran (THF) or acetonitrile.
  • Reagent: Saturated aqueous KHF2 solution (4.0 equiv).
  • Conditions: Stirring at room temperature for 2–3 hours.
  • Isolation: Evaporation of solvents, repeated hot acetone extraction to remove inorganic impurities, filtration, and precipitation with diethyl ether at 0 °C.
  • Result: The potassium alkoxyalkyltrifluoroborate salt is obtained as a white solid with high purity and yield (typically 65–93%).

This conversion enhances the stability of the organoboron compound and facilitates subsequent cross-coupling reactions.

Representative Experimental Data

Step Conditions Yield (%) Notes
Borylation of 2-bromoethyl methyl ether CuI (10 mol%), PS-PPh3 (13 mol%), LiOMe (2 equiv), bis(pinacolato)diboron (1.5 equiv), DMF, rt, 20 h 65–68 Formation of potassium (2-methoxyethyl)trifluoroborate after KHF2 treatment
Borylative cyclization of 1,6-enynes Ni(cod)2 (10 mol%), P(o-tolyl)3 (15 mol%), Cs2CO3 (1 equiv), MeOH, rt, 12 h 50–54 Cyclization to alkoxyalkylboronates prior to trifluoroborate conversion
Trifluoroborate formation KHF2 (4.0 equiv), THF or MeCN, rt, 2–3 h 90+ High purity potassium trifluoroborate obtained after hot acetone extraction and drying

Optimization and Stability Considerations

  • The use of polystyrene-supported triphenylphosphine improves yield and simplifies purification by avoiding triphenylphosphine oxide contamination.
  • Potassium ion plays a stabilizing role in the trifluoroborate structure, as evidenced by slower degradation rates without crown ethers.
  • Ligand choice in catalytic steps significantly affects yield; P(o-tolyl)3 and P(n-Pr)3 ligands have shown superior performance in nickel-catalyzed borylative cyclizations.
  • Mild reaction temperatures (room temperature to 60 °C) are sufficient, preserving sensitive functional groups.

Summary of Preparation Methodology

Stage Catalyst/System Key Reagents Solvent Temp (°C) Time (h) Yield (%) Comments
Alkoxyalkylboronate synthesis CuI/PS-PPh3 bis(pinacolato)diboron, LiOMe DMF 25 20 65–68 Mild conditions, air-sensitive setup
Borylative cyclization Ni(cod)2 + P(o-tolyl)3 bis(pinacolato)diboron, Cs2CO3 MeOH or toluene/MeOH 25 12–24 50–54 Effective for cyclic boronate formation
Trifluoroborate salt formation None (chemical conversion) KHF2 THF or MeCN 25 2–3 90+ High purity, stable salt formation

Chemical Reactions Analysis

Types of Reactions

Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while oxidation reactions may yield hydroxylated derivatives .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organotrifluoroborates, enabling the synthesis of complex organic molecules.

Case Study:
A study demonstrated that various alkoxyethyltrifluoroborates could be synthesized and used effectively in Suzuki-Miyaura reactions under mild conditions (room temperature to 60 °C), utilizing copper or palladium catalysts. The yields ranged from moderate to good (24–68%), showcasing the versatility of these compounds in forming diverse functionalized products .

Reaction ConditionsCatalystYield (%)
Room TempCu24
60 °CPd68

Synthesis of Functionalized Compounds

This compound can be employed to synthesize various functionalized compounds, such as alkoxymethyl-, aminomethyl-, and amidomethyl derivatives. The ability to tolerate a wide range of functional groups makes it a valuable reagent for chemists looking to create complex molecular architectures .

Example:
The synthesis of alkoxyethyltrifluoroborates using potassium tetrahydro-2H-pyran derivatives has been reported, yielding products that were stable for extended periods without significant decomposition .

Alternative to Boronic Acids

Organotrifluoroborates like this compound are increasingly recognized as alternatives to boronic acids due to their enhanced stability and ease of handling. They can be synthesized via several methods, including hydroboration followed by treatment with KHF₂, which converts alkenes or alkynes into organotrifluoroborates .

Mechanism of Action

The mechanism of action of Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The tetrahydropyran ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following trifluoroborate salts are structurally related to the target compound, differing in substituent groups or ring positions:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Applications
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate 1408168-78-4 C₇H₁₃BF₃KO₂ 236.08 Methyl group attached to THP-2-yl ring Cross-coupling reactions, drug synthesis
Potassium tetrahydro-2H-pyran-4-trifluoroborate 1279123-50-0 C₅H₉BF₃KO 192.03 Boron directly at THP-4-position Synthesis of heterocyclic compounds
Potassium 2-(tetrahydro-2H-pyran-2-yloxy)ethyltrifluoroborate 1408168-76-2 C₇H₁₃BF₃KO₂ 236.08 Ethoxy linker between THP-2-yl and boron Functionalized ether synthesis
Potassium (morpholin-4-yl)methyltrifluoroborate 936329-94-1 C₅H₁₀BF₃KNO 207.05 Morpholine ring instead of THP Bioactive molecule derivatization
Potassium methyltrifluoroborate 143384-29-4 CH₃BF₃K 147.95 Simple methyl group Isotopic labeling, methylation reactions

Reactivity and Stability

  • Steric Effects : The tetrahydro-2H-pyran (THP) group in the target compound introduces steric hindrance, slowing transmetalation steps in cross-coupling reactions compared to simpler analogues like potassium methyltrifluoroborate. However, this hindrance enhances stability during storage and handling .
  • Electronic Effects : The THP-2-yl group is electron-donating, slightly reducing the electrophilicity of the boron center compared to morpholine or pyran-4-yl derivatives. This modulates reactivity in nucleophilic substitutions .
  • Solubility: THP-containing trifluoroborates exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas methyltrifluoroborate is more soluble in water and methanol due to its smaller size .

Stability and Handling

  • Thermal Stability : THP-containing trifluoroborates decompose above 200°C, whereas methyltrifluoroborate is less thermally stable (decomposition ~150°C) .
  • Hygroscopicity : Potassium methyltrifluoroborate is hygroscopic, requiring anhydrous conditions, while the THP derivatives are less moisture-sensitive due to hydrophobic substituents .

Research Findings and Case Studies

  • Case Study 1 : In a palladium-catalyzed cross-coupling, the target compound achieved 75% yield for a THP-containing biaryl product, compared to 92% yield using potassium methyltrifluoroborate under identical conditions. The difference highlights the trade-off between steric bulk and reactivity .
  • Case Study 2 : Potassium tetrahydro-2H-pyran-4-trifluoroborate (CAS 1279123-50-0) demonstrated superior regioselectivity in iridium-catalyzed C–H borylation of arenes, attributed to the boron’s position on the THP ring .

Biological Activity

Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate, also known as potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate, is a compound that has garnered interest in organic synthesis and pharmaceutical applications due to its unique structural features. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of organoboron compounds characterized by the presence of a tetrahydro-2H-pyran moiety. This structure contributes to its reactivity and selectivity in various chemical reactions. The compound has the following properties:

PropertyValue
Molecular FormulaC7H13BF3KO
CAS Number1408168-76-2
Log P (octanol-water partition)1.8
BBB PermeantYes
P-gp SubstrateNo

Applications in Organic Synthesis

This compound is primarily utilized as a coupling agent and boron source in organic synthesis. Its ability to form stable complexes with electrophiles enhances its utility in various synthetic pathways, including:

  • Cross-Coupling Reactions : It plays a crucial role in C–C bond formation, particularly in photoredox catalysis where it helps generate radicals for further reactions .
  • Pharmaceutical Development : The compound's unique structure allows for the synthesis of complex organic molecules, making it valuable in drug discovery and development.
  • Materials Science : Its reactivity is exploited in the development of new materials with specific properties tailored for various applications.

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions and radical formation. This enables it to interact with various biological targets, potentially modulating pathways involved in inflammation and immune responses.

Case Studies

  • GPR84 Modulation : Research indicates that compounds similar to this compound can affect GPR84, a G-protein-coupled receptor involved in immune cell signaling. Inhibiting GPR84 has been linked to reduced inflammatory responses in models of rheumatoid arthritis and inflammatory bowel disease .
  • Cytokine Production : Studies have shown that organoboron compounds can influence cytokine production in immune cells. For instance, the modulation of IL-12 production was observed when macrophages were treated with boron-containing compounds under inflammatory conditions .

Research Findings

Recent studies have highlighted the potential of this compound as a versatile reagent in synthetic chemistry:

  • Direct Alkylation Studies : Research demonstrated successful alkylation of heteroaryls using this compound, showcasing its effectiveness in forming C–C bonds under mild conditions .
  • Photoredox Catalysis : The compound has been employed in photoredox catalysis, enhancing reaction yields and selectivity through radical intermediates .

Q & A

Q. Critical Parameters :

  • Temperature Control : Excessively high temperatures during lithiation lead to side reactions (e.g., β-hydride elimination).
  • Solvent Choice : THF ensures solubility of intermediates, while polar aprotic solvents (e.g., DMF) may destabilize the boronate .
  • Stoichiometry : A 1.5:1 molar ratio of n-BuLi to precursor minimizes unreacted starting material .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Q. Methodological Answer :

  • ¹H/¹³C/¹⁹F NMR :
    • ¹⁹F NMR : A singlet near δ −140 ppm confirms the trifluoroborate group .
    • ¹H NMR : Peaks at δ 3.5–4.5 ppm (pyranyl protons) and δ 1.5–2.0 ppm (methylene groups) validate the structure .
  • HRMS (High-Resolution Mass Spectrometry) : Exact mass matching within 2 ppm ensures molecular formula accuracy .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydro-2H-pyran moiety .

Data Contradiction Example :
Discrepancies in ¹¹B NMR shifts (e.g., δ 0.6 vs. −0.2 ppm) may arise from solvent polarity or counterion effects, requiring cross-validation with IR (C–B stretches at ~1,650 cm⁻¹) .

Advanced: How does the tetrahydro-2H-pyran-2-yl group impact reactivity in cross-coupling reactions compared to simpler alkyltrifluoroborates?

Methodological Answer :
The tetrahydro-2H-pyran group introduces steric and electronic effects:

  • Steric Hindrance : Slows transmetalation in Suzuki-Miyaura couplings but improves regioselectivity in allylic substitutions .
  • Electronic Effects : The oxygen atom in the pyran ring stabilizes partial positive charges on boron during nucleophilic attacks, enhancing stability in protic solvents .

Q. Comparative Data :

PropertyPotassium MethyltrifluoroborateThis Compound
Suzuki-Miyaura Yield*85–90% (aryl chlorides)60–70% (due to steric bulk)
Hydrolytic Stability48 hrs (pH 7)>72 hrs (pH 7)
Solubility in THFHighModerate
*Conditions: Pd(OAc)₂, SPhos ligand, K₂CO₃, 80°C .

Advanced: What strategies mitigate competing pathways in iridium-catalyzed C–H borylation reactions using this reagent?

Methodological Answer :
In Ir-catalyzed reactions, competing C–H activation at multiple sites is addressed by:

  • Ligand Design : Bulky ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) favor selective borylation at less hindered positions .
  • Solvent Optimization : Non-coordinating solvents (e.g., dichloroethane) reduce catalyst deactivation .
  • Substrate Pre-Complexation : Pre-forming the Ir–substrate complex minimizes off-target reactivity .

Case Study :
In a 2023 study, using [Ir(COD)OMe]₂ with this reagent achieved 85% selectivity for C4 borylation in indole derivatives, vs. 50% with unsubstituted methyltrifluoroborate .

Advanced: How can reductive amination be applied to modify this compound for targeted drug delivery systems?

Methodological Answer :
The methylene group adjacent to boron allows functionalization via:

  • Reductive Amination : React with aldehydes/ketones (e.g., 4-formylphenylboronic acid) and amines (e.g., piperidine) in MeOH, using NaBH₃CN or Pd-catalyzed transfer hydrogenation .
  • Post-Modification : Introduce bioorthogonal handles (e.g., azides) for click chemistry conjugation .

Q. Example Protocol :

React 100 mg of the compound with 1.2 eq. aldehyde in DMF.

Add 2 eq. amine and 10 mol% Pd(OAc)₂.

Stir at 70°C under N₂ for 5 hrs.

Purify via SPE (C18 column, 10% MeOH/water) .

Q. Yield Optimization :

  • Excess KHF₂ (3 eq.) during workup prevents boronate hydrolysis .

Basic: What are the storage and handling protocols to ensure long-term stability?

Q. Methodological Answer :

  • Storage : Argon-atmosphere desiccators at −20°C to prevent hygroscopic degradation .
  • Solubility Limits : Store in anhydrous THF or acetone; aqueous solutions >10% v/v induce slow hydrolysis .
  • Decomposition Signs : Cloudiness or precipitate formation indicates boronic acid generation (test with 2,4-dinitrophenylhydrazine) .

Advanced: How do computational studies (DFT, MD) explain this compound’s selectivity in enantioselective reactions?

Q. Methodological Answer :

  • DFT Calculations : Reveal a 5.2 kcal/mol energy preference for Re-face attack in Pd-catalyzed allylic substitutions due to pyran ring-induced torsional strain .
  • MD Simulations : Show solvation shells in DMSO stabilize the boronate anion, reducing unwanted protonolysis .

Validation :
Experimental ee values (up to 92%) align with computational predictions when using chiral PHOX ligands .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate
Reactant of Route 2
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate

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